

Technical Guide: Solubility Profile of (3R)-3,5-Dimethylmorpholine[1]

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Compound of Interest

Compound Name: (3R)-3,5-Dimethylmorpholine

Cat. No.: B13321966

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Executive Summary

(3R)-3,5-Dimethylmorpholine is a critical chiral building block used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly as a chiral auxiliary or a pharmacophore modulator.[1] Its solubility behavior is dictated by its dual nature: a lipophilic dimethyl-substituted scaffold and a hydrophilic morpholine core (secondary amine and ether functionalities).[1]

This guide addresses the solubility of the free base (typically a liquid) and its corresponding hydrochloride salt (a solid), providing a roadmap for solvent selection during reaction optimization, extraction, and crystallization.[1]

Physicochemical Profile

Understanding the intrinsic properties of the molecule is the first step in predicting solvent compatibility.[1] The "3,5-dimethyl" substitution pattern creates two primary stereoisomers: the cis-meso form ((3R,5S)) and the trans-chiral pair ((3R,5R) and (3S,5S)).[1] This guide focuses on the (3R) configurations.

Property	Value / Description	Significance
IUPAC Name	(3R,5R)-3,5-Dimethylmorpholine	Specific chiral isomer
CAS Number	591779-91-8 (3R,5R-free base)	Identification
Molecular Weight	115.17 g/mol	Low MW facilitates high solubility
Physical State	Liquid (Free Base) / Solid (HCl Salt)	Determines handling (pipetting vs weighing)
Boiling Point	~151°C (Free Base)	High boiler; difficult to remove by rotary evaporation
LogP (Calc)	~0.3 – 0.8	Amphiphilic; soluble in both aqueous and organic phases
pKa	~9.0 – 10.8	Basic; forms stable salts with mineral acids

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Critical Note: The free base is a liquid at room temperature and is generally miscible with most organic solvents.[1] The term "solubility" in this context often refers to miscibility.[1] The salt forms (e.g., Hydrochloride, CAS 1542268-31-4) are solids with distinct solubility limits.[1]

Solubility Data & Solvent Compatibility

Free Base Solubility (Liquid)

The free base exhibits Class B solubility characteristics (Organic Base).[1] It is amphiphilic due to the ether oxygen (H-bond acceptor) and the amine (H-bond donor/acceptor).[1]

Solvent Class	Solvent Examples	Solubility/Miscibility	Mechanistic Insight
Polar Protic	Water, Methanol, Ethanol	Miscible	H-bonding with ether oxygen and amine proton allows full miscibility.[1]
Polar Aprotic	DMSO, DMF, Acetonitrile	Miscible	Dipole-dipole interactions stabilize the solution.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	Miscible	Excellent solvation; preferred for extraction from basic aqueous layers.[1]
Ethers	THF, Diethyl Ether, MTBE	Miscible	"Like dissolves like"; morpholine ring is structurally similar to solvents.[1]
Aromatic Hydrocarbons	Toluene, Xylene	Miscible	Methyl groups provide lipophilic handles for Van der Waals interactions.[1]
Aliphatic Hydrocarbons	Hexanes, Heptane	Soluble	Soluble, but phase separation may occur at very low temperatures or high water content.[1]

Hydrochloride Salt Solubility (Solid)

Formation of the salt drastically alters the solubility profile, making the compound polar and ionic.[1] This phase change is exploited for purification.[1]

Solvent	Solubility Rating	Process Application
Water	High (>100 mg/mL)	Dissolution for aqueous workups.[1]
Methanol/Ethanol	High	Recrystallization solvent (often with anti-solvent).[1]
Dichloromethane	Moderate to Low	Salt may partition into aqueous layer during extraction.[1]
Acetone	Low	Potential anti-solvent for crystallization.[1]
Ethyl Acetate	Very Low / Insoluble	Excellent anti-solvent to precipitate the salt.[1]
Toluene/Heptane	Insoluble	Used to wash away non-polar impurities from the solid salt.[1]

Process Development Applications

Extraction Strategy (pH Swing)

The solubility difference between the ionized and neutral forms is the basis for isolation.[1]

- Acidic Phase (pH < 4): The nitrogen is protonated ().[1] The species is water-soluble and resides in the aqueous layer.[1] Impurities in the organic layer (Toluene/DCM) can be discarded.[1]
- Basification (pH > 12): Add NaOH. The species deprotonates to the free base ().[1] It becomes lipophilic.[1]
- Extraction: Extract the free base into DCM or MTBE. Avoid Heptane if high recovery is needed, as partition coefficient is lower than in chlorinated solvents.[1]

Crystallization of the Chiral Salt

To upgrade chiral purity or isolate the solid:

- Solvent: Dissolve free base in minimal Ethanol or IPA.[1]
- Acid: Add HCl (solution in ether or dioxane).[1]
- Anti-Solvent: Slowly add Ethyl Acetate or Heptane.[1]
- Result: The **(3R)-3,5-dimethylmorpholine** HCl salt precipitates as a white crystalline solid.
[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (For Solid Salts)

Objective: Determine saturation limit of **(3R)-3,5-dimethylmorpholine** HCl in a target solvent.

- Preparation: Weigh 100 mg of the salt into a 4 mL vial.
- Addition: Add 200 μ L of solvent. Vortex for 1 minute.
- Observation:
 - Dissolved? Add another 100 mg salt.[1]
 - Undissolved? Add 100 μ L solvent increments until clear.[1]
- Equilibration: Shake at 25°C for 24 hours.
- Sampling: Filter supernatant through a 0.45 μ m PTFE syringe filter.
- Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze by HPLC.

Protocol B: Miscibility Test (For Liquid Free Base)

Objective: Confirm solvent compatibility for reaction screening.

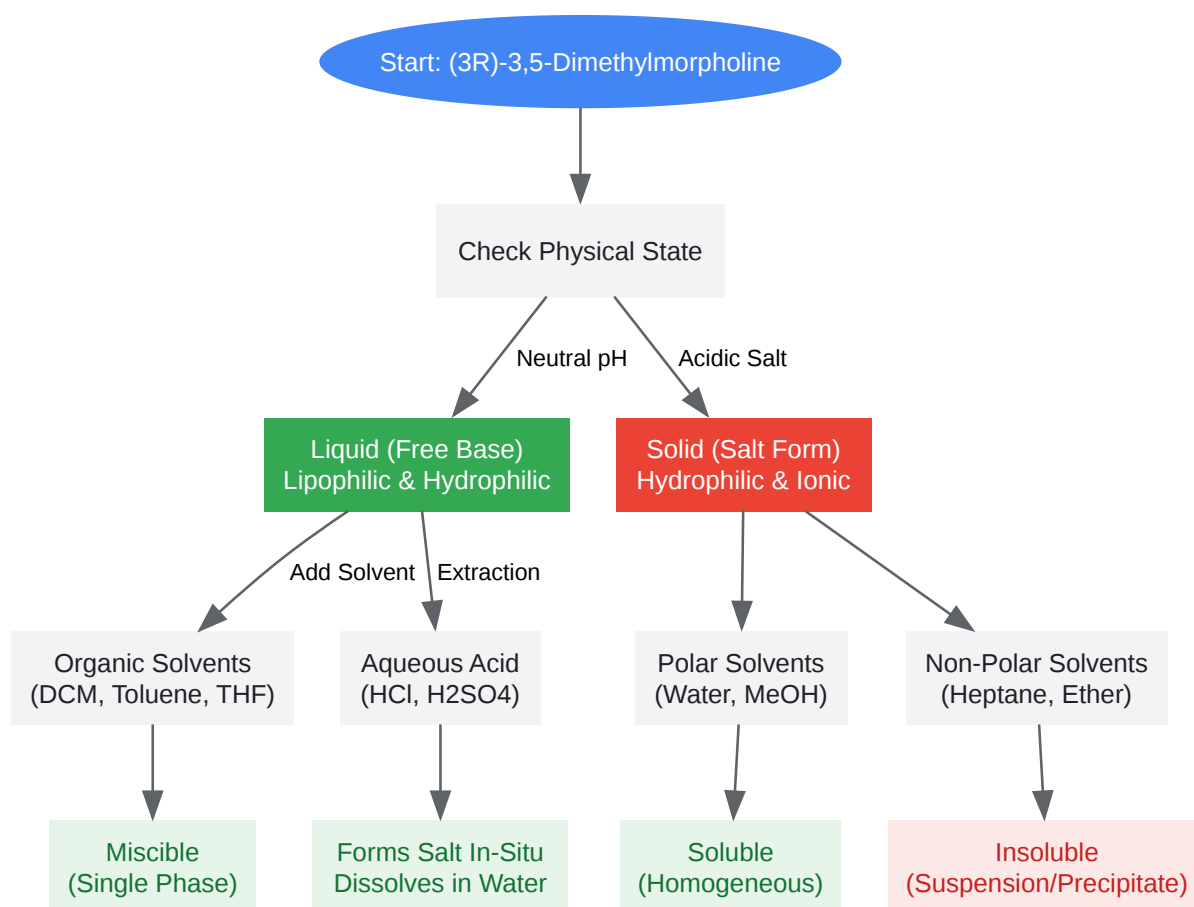
- Ratio: Mix Free Base and Solvent in 1:1, 1:10, and 10:1 ratios.

- Assessment:
 - Clear Solution: Miscible.[1]
 - Turbid/Oiling Out: Immiscible/Phase separation.[1]
 - Exotherm: Note heat generation (common with alcohols/acids).[1]

Visualization: Solubility Workflows

Diagram 1: Solubility & Isolation Logic

This flowchart illustrates the decision-making process for handling **(3R)-3,5-Dimethylmorpholine** based on its state and pH.[1]



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Caption: Decision tree for solvent selection based on the protonation state of 3,5-dimethylmorpholine.

References

- PubChem.3,5-Dimethylmorpholine (Compound).[1][2][3][4] National Library of Medicine.[1][2] Available at: [\[Link\]](#)

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